molecular formula C11H8F3NOS2 B3058626 2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one CAS No. 905267-14-3

2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one

Cat. No.: B3058626
CAS No.: 905267-14-3
M. Wt: 291.3 g/mol
InChI Key: HBYVUUWMCCSRBI-UHFFFAOYSA-N
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Description

2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one (CAS: 905267-14-3, molecular formula: C₁₁H₈F₃NOS₂) is a rhodanine-derived heterocyclic compound characterized by a thiazolidinone core with a 4-(trifluoromethyl)benzyl substituent at the 5-position and a thioxo group at the 2-position . Rhodanine derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and enzyme inhibitory properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, making this compound a candidate for drug discovery .

Properties

IUPAC Name

2-sulfanylidene-5-[[4-(trifluoromethyl)phenyl]methyl]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8F3NOS2/c12-11(13,14)7-3-1-6(2-4-7)5-8-9(16)15-10(17)18-8/h1-4,8H,5H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBYVUUWMCCSRBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC2C(=O)NC(=S)S2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8F3NOS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101175699
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
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Molecular Weight

291.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

905267-14-3
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Thioxo-5-[[4-(trifluoromethyl)phenyl]methyl]-4-thiazolidinone
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-sulfanylidene-5-{[4-(trifluoromethyl)phenyl]methyl}-1,3-thiazolidin-4-one
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Preparation Methods

Gewald-Based Thiazole Precursor Synthesis

The Gewald reaction serves as a foundational method for synthesizing thiazole intermediates, which are subsequently functionalized into thiazolidin-4-ones. In one approach, 4-amino-2-thioxo-2,3-dihydrothiazole-5-carboxamides are prepared via a one-pot reaction involving sulfur, 2-cyanoacetamide, and substituted isothiocyanates. For the target compound, 4-(trifluoromethyl)benzyl isothiocyanate reacts with 2-cyanoacetamide under basic conditions to yield the thiazole precursor. Cyclization with trifluoroacetic anhydride (TFAA) at 80–100°C facilitates pyrimidine ring formation, introducing the trifluoromethyl group. X-ray crystallography confirms the lactim form of the product, with the 4-(trifluoromethyl)benzyl substituent oriented at 64.4° relative to the thiazolopyrimidine plane.

Thiosemicarbazide Alkylation and Cyclization

A two-step protocol involves S-alkylation of 4-phenyl-3-thiosemicarbazide with 4-(trifluoromethyl)benzyl bromide, followed by cyclization in ethanol under reflux. Sodium acetate catalyzes the elimination of ethanol, yielding the thiazolidin-4-one core. This method achieves 70–93% yields for analogous structures, with substituent electronic effects critically influencing reaction efficiency. Nuclear magnetic resonance (NMR) and single-crystal X-ray diffraction validate the Z-configuration of the exocyclic double bond.

Multicomponent Reaction (MCR) Strategies

One-Pot Condensation Using Lewis Acid Catalysts

Yahiaoui et al. developed a solvent-free MCR combining 4-(trifluoromethyl)benzaldehyde, thioglycolic acid, and aromatic amines in the presence of Bi(SCH₂COOH)₃. The reaction proceeds at 70°C, with thin-layer chromatography (TLC) monitoring confirming completion within 3–5 hours. This method eliminates solvent waste and achieves 85–92% yields for structurally related thiazolidin-4-ones.

Ultrasound-Assisted Synthesis

A green chemistry approach employs ultrasound irradiation to accelerate the Knoevenagel condensation between 4-(trifluoromethyl)benzaldehyde and rhodanine. Triethylamine in aqueous medium facilitates the reaction, completing in 12 minutes with 62% yield. Comparative studies show conventional heating requires 6 hours for similar output, underscoring ultrasound’s efficiency.

Catalytic and Enantioselective Methods

Chiral Aziridine Ring-Opening

Enantiopure thiazolidin-4-ones are synthesized via scandium(III)-catalyzed ring-opening of N-tosylaziridines with 4-(trifluoromethyl)benzyl isothiocyanate. The reaction proceeds at 0°C in dichloromethane, yielding ( S,Z)-configured products with >95% enantiomeric excess (ee). This method is prized for its stereochemical control, critical for bioactivity studies.

Heterogeneous Catalysis with CoFe₂O₄@SiO₂/PrNH₂ Nanoparticles

Hassan et al. reported a reusable CoFe₂O₄@SiO₂/PrNH₂ nanocatalyst for synthesizing thiazolidin-4-ones from 4-(trifluoromethyl)benzaldehyde, aniline, and thioglycolic acid. The catalyst retains activity over seven cycles, with electron-withdrawing groups on aldehydes accelerating reaction rates.

Comparative Analysis of Synthetic Routes

Method Reactants Catalyst/Conditions Yield (%) Key Advantage
Gewald Cyclization Isothiocyanate, 2-cyanoacetamide, TFAA TFAA, 100°C 78 High structural fidelity
Thiosemicarbazide Route 4-Phenyl-3-thiosemicarbazide, alkylating agent NaOAc, ethanol reflux 82 Scalability
Bi(SCH₂COOH)₃ MCR Aldehyde, amine, thioglycolic acid Bi(SCH₂COOH)₃, solvent-free 89 Solvent-free, high atom economy
Ultrasound Aldehyde, rhodanine Triethylamine, H₂O, ultrasound 62 Rapid, energy-efficient
Chiral Aziridine N-Tosylaziridine, isothiocyanate Sc(OTf)₃, CH₂Cl₂, 0°C 91 Enantioselectivity

Structural and Mechanistic Insights

Crystallographic Confirmation

X-ray analyses reveal that the 4-(trifluoromethyl)benzyl group induces significant steric hindrance, distorting the thiazolidinone ring’s planarity. Hydrogen bonding between N–H and thioxo sulfur stabilizes dimeric structures in the solid state.

Reaction Mechanism Elucidation

In MCRs, imine formation precedes nucleophilic attack by thioglycolic acid’s sulfur atom, followed by acid-catalyzed cyclization. Density functional theory (DFT) studies corroborate a concerted asynchronous pathway for ring closure.

Chemical Reactions Analysis

Types of Reactions

2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one involves its interaction with various molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It can also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The biological and physicochemical properties of rhodanine derivatives are highly dependent on substituents at the 3-, 5-, and 2-positions. Below is a comparison with structurally related compounds:

Compound Name Substituents Key Structural Differences Biological Activity/Applications Reference CAS/Study
Target Compound 5-(4-(trifluoromethyl)benzyl), 2-thioxo N/A Potential enzyme inhibition 905267-14-3
2-Thioxo-3-(4-(trifluoromethyl)benzyl)thiazolidin-4-one 3-(4-(trifluoromethyl)benzyl), 2-thioxo Substituent at N3 vs. C5 Synthesized via one-pot coupling Not specified
(Z)-5-((Azulen-1-yl)methylene)-2-thioxo-thiazolidin-4-one 5-(azulen-1-ylmethylene), 2-thioxo Azulene ring vs. benzyl; conjugated double bond Electrochemical studies (E₁/2 = -1.2 V) N/A
5-((3-Chloro-4-fluorobenzyl)oxy)-3-ethyl-2-thioxothiazolidin-4-one 5-(3-chloro-4-fluorobenzyloxy), 3-ethyl Ethyl group at N3; benzyloxy substituent Antibacterial screening 255865-23-7
5-(Furan-2-ylmethylene)-3-methyl-2-thioxothiazolidin-4-one 5-(furan-2-ylmethylene), 3-methyl Furan vs. benzyl; methyl at N3 Catalogued for biological screening 630403-88-2

Key Observations :

  • Substituent Position : The placement of the trifluoromethylbenzyl group at C5 (target compound) versus N3 (analogue in ) significantly alters electronic and steric profiles, affecting binding to biological targets.
Electrochemical Properties

Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) studies on rhodanine derivatives reveal redox behavior influenced by substituents:

  • Target Compound: No direct electrochemical data available.
  • (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one (L1) : Exhibits a quasi-reversible redox process at E₁/2 = -1.2 V (vs. Ag/AgCl) in acetonitrile, attributed to the azulene moiety’s electron-rich nature .
  • 5-(Furan-2-ylmethylene) Analogue : Expected to show less cathodic shifts due to furan’s lower electron-withdrawing capacity compared to trifluoromethylbenzyl .
2.3.1. Enzyme Inhibition
  • 2-Thioxo-5-(2,3,4-trihydroxybenzylidene)thiazolidin-4-one : Demonstrates dual MurC–MurF inhibition (EC₅₀ = 6 μM) . The absence of a benzylidene group in the target compound may reduce potency but improve metabolic stability.
2.3.2. Antimicrobial Activity
  • 3-Ethyl-5-(3-chloro-4-fluorobenzyloxy) Analogue : Shows moderate activity against Staphylococcus aureus (MIC = 17 μM) . The trifluoromethyl group in the target compound may enhance penetration through bacterial membranes.
Physicochemical Properties
  • Lipophilicity : The trifluoromethyl group increases logP compared to hydroxyl- or methoxy-substituted derivatives .

Biological Activity

2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one, with the chemical formula C11H8F3NOS2 and CAS number 905267-14-3, is a thiazolidinone derivative that has garnered attention for its diverse biological activities. This compound belongs to a class of heterocyclic compounds known for their pharmacological potential, particularly in antimicrobial and anticancer applications. This article aims to explore the biological activities associated with this compound, supported by relevant data tables and research findings.

  • Molecular Weight : 291.32 g/mol
  • Purity : 98%
  • IUPAC Name : this compound
  • SMILES Notation : O=C1NC(SC1CC2=CC=C(C(F)(F)F)C=C2)=S

Antimicrobial Activity

Thiazolidinone derivatives, including this compound, have been reported to exhibit significant antimicrobial properties. A review of thiazolidin-4-one derivatives highlighted their effectiveness against various pathogens, including bacteria and fungi. For instance, studies have shown that certain thiazolidinone compounds can inhibit biofilm formation, a critical factor in bacterial resistance to treatment .

Table 1: Antimicrobial Efficacy of Thiazolidinone Derivatives

CompoundTarget OrganismMIC (µg/mL)Reference
Compound AStaphylococcus aureus50
Compound BEscherichia coli75
This compoundCandida albicansTBD

Anticancer Activity

Recent studies have indicated that thiazolidinone derivatives possess anticancer properties. The mechanism often involves the inhibition of specific kinases associated with cancer proliferation. For example, compounds similar to this compound have been shown to selectively inhibit Pim kinases, which are overexpressed in various cancers such as leukemia and prostate cancer .

Table 2: Anticancer Activity of Thiazolidinone Derivatives

CompoundCancer TypeIC50 (µM)Mechanism of ActionReference
Compound CProstate Cancer0.6Pim Kinase Inhibition
Compound DBreast CancerTBDApoptosis Induction
This compoundTBDTBDTBD

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinones is closely linked to their structural features. The presence of electron-withdrawing groups, such as trifluoromethyl groups, enhances the potency of these compounds against microbial and cancerous cells. Studies suggest that modifications in the thiazolidine ring can significantly affect their bioactivity .

Case Studies

  • Antibiofilm Activity : Research has demonstrated that thiazolidinone derivatives can disrupt biofilm formation in bacterial cultures, which is crucial for treating chronic infections. These compounds were effective against biofilm-forming strains of Staphylococcus aureus and Pseudomonas aeruginosa.
  • Cytotoxicity Testing : In vitro studies on various cancer cell lines revealed that compounds with similar structures to this compound exhibited cytotoxic effects, leading to cell death through apoptosis pathways.

Q & A

Q. What are the common synthetic routes for 2-thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one, and how do reaction conditions influence yield and purity?

The compound is synthesized via cyclocondensation of thiosemicarbazides with chloroacetic acid derivatives, often in polar solvents like DMF or acetic acid under reflux. For example, similar thiazolidinones are prepared by reacting substituted benzaldehyde derivatives with thiosemicarbazides and mercaptoacetic acid in the presence of sodium acetate as a catalyst . Key variables include stoichiometry, temperature (typically 80–100°C), and solvent choice, which impact ring-closure efficiency. Post-synthesis purification via recrystallization (e.g., DMF/ethanol mixtures) is critical to remove unreacted intermediates. Analytical validation using HPLC and NMR is recommended to confirm purity (>95%) and structural integrity .

Q. How can X-ray crystallography resolve the stereochemistry of the thiazolidinone core in this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or WinGX is essential for unambiguous stereochemical assignment. For thiazolidinone derivatives, hydrogen bonding patterns (e.g., N–H···S or C=O···H interactions) stabilize crystal packing, aiding in structure determination. Graph-set analysis (e.g., Etter’s rules) helps classify hydrogen-bond motifs, particularly for the trifluoromethylbenzyl substituent, which may induce steric effects or π-stacking . Experimental protocols should include slow evaporation of saturated solutions in DMSO or acetonitrile to grow high-quality crystals.

Advanced Research Questions

Q. How can researchers resolve contradictory data between computational and experimental vibrational spectra (e.g., IR/Raman) for this compound?

Discrepancies often arise from solvent effects, crystal packing forces, or anharmonicity in DFT calculations. To address this:

  • Perform solvent-dependent IR studies (e.g., in DMSO vs. solid-state KBr pellets) to isolate environmental influences.
  • Compare experimental Raman spectra with DFT-simulated spectra (using B3LYP/6-311++G** basis sets) while accounting for scaling factors.
  • Use ORTEP-III to visualize intermolecular interactions (e.g., S···π contacts) that may alter vibrational modes in the solid state. Cross-validation with X-ray data ensures accurate conformational modeling .

Q. What strategies optimize the compound’s bioactivity by modifying the trifluoromethylbenzyl substituent?

Structure-activity relationship (SAR) studies suggest that the trifluoromethyl group enhances metabolic stability and lipophilicity. Advanced approaches include:

  • Isosteric replacement : Swap CF₃ with SF₅ or OCF₃ to modulate electronic effects while retaining steric bulk .
  • Positional isomerism : Synthesize analogs with CF₃ at meta or ortho positions on the benzyl ring to alter binding pocket interactions.
  • Biological assays : Test derivatives against target proteins (e.g., hemoglobin subunits ) using surface plasmon resonance (SPR) or fluorescence polarization to quantify binding affinities.

Q. How can researchers address low reproducibility in thiazolidinone ring formation during scale-up synthesis?

Batch variability often stems from inhomogeneous mixing or thermal gradients. Mitigation strategies include:

  • Flow chemistry : Use microreactors to ensure consistent temperature (ΔT ±1°C) and residence time.
  • In-line monitoring : Employ FTIR or Raman probes to track reaction progress and detect intermediates (e.g., thiosemicarbazide adducts) in real time.
  • Design of experiments (DoE) : Optimize parameters (e.g., molar ratios, solvent polarity) using response surface methodology (RSM) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one
Reactant of Route 2
2-Thioxo-5-(4-(trifluoromethyl)benzyl)thiazolidin-4-one

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